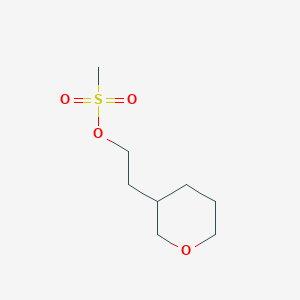
7-chloro-5-ethyl-4-oxo-1H-quinoline-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-chloro-5-ethyl-4-oxo-1H-quinoline-2-carboxylic acid: is a quinoline derivative known for its significant applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a chloro group at the 7th position, an ethyl group at the 5th position, and a carboxylic acid group at the 2nd position of the quinoline ring. The presence of these functional groups contributes to its diverse chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-5-ethyl-4-oxo-1H-quinoline-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 2-chloro-3-oxobutanoate with aniline derivatives, followed by cyclization and chlorination steps . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as esterification, cyclization, and chlorination, followed by purification techniques like recrystallization and chromatography to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the carbonyl group, converting it into alcohols or other reduced forms.
Substitution: The chloro group at the 7th position can be substituted with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities and chemical properties .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 7-chloro-5-ethyl-4-oxo-1H-quinoline-2-carboxylic acid is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: This compound has shown promise in medicinal chemistry due to its potential antibacterial and antiviral properties. It is often explored for its ability to inhibit bacterial enzymes and disrupt microbial cell processes .
Industry: In the industrial sector, this compound can be used as an intermediate in the production of pharmaceuticals and agrochemicals. Its derivatives are valuable for developing new drugs and chemical products .
Mecanismo De Acción
The mechanism of action of 7-chloro-5-ethyl-4-oxo-1H-quinoline-2-carboxylic acid involves its interaction with specific molecular targets within microbial cells. It can inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and cell division. By binding to these enzymes, the compound disrupts the DNA replication process, leading to cell death .
Comparación Con Compuestos Similares
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid: Known for its use in antibacterial drugs like ciprofloxacin.
4-Oxo-1,4-dihydroquinoline-3-carboxylic acid: A precursor for various quinolone antibiotics.
1-Ethyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid: Another quinolone derivative with potent antibacterial activity.
Uniqueness: 7-chloro-5-ethyl-4-oxo-1H-quinoline-2-carboxylic acid stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ethyl group at the 5th position and chloro group at the 7th position contribute to its distinct reactivity and potential therapeutic applications .
Propiedades
Fórmula molecular |
C12H10ClNO3 |
|---|---|
Peso molecular |
251.66 g/mol |
Nombre IUPAC |
7-chloro-5-ethyl-4-oxo-1H-quinoline-2-carboxylic acid |
InChI |
InChI=1S/C12H10ClNO3/c1-2-6-3-7(13)4-8-11(6)10(15)5-9(14-8)12(16)17/h3-5H,2H2,1H3,(H,14,15)(H,16,17) |
Clave InChI |
GXRZLIXLYGNUAM-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C2C(=CC(=C1)Cl)NC(=CC2=O)C(=O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-Butyn-2-amine, 4-[3-(4-fluorophenoxy)phenyl]-N-hydroxy-](/img/structure/B8588888.png)
![8-Acetylamino-2-methylimidazo[1,2-a]pyridine](/img/structure/B8588899.png)
![7-chloro-5H-dibenzo[b,e][1,4]diazepin-11(10H)-one](/img/structure/B8588907.png)
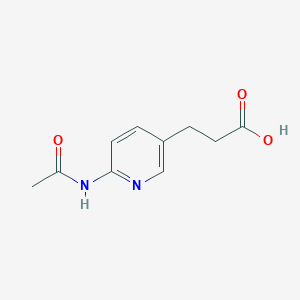
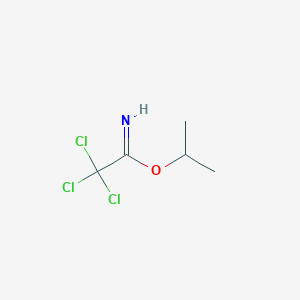

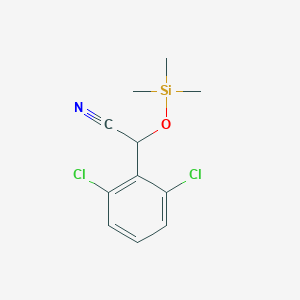
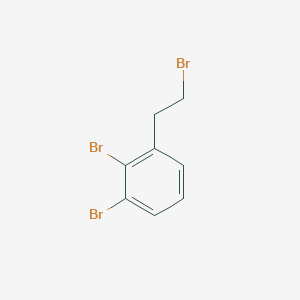
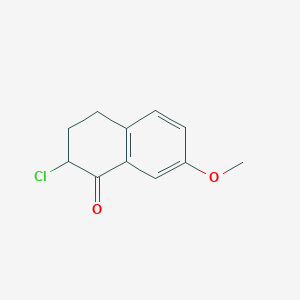
![Ethyl 6-(furan-3-yl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B8588963.png)
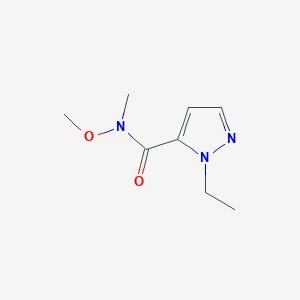
![Rel-(1r,3r,4s)-ethyl2-((s)-1-phenylethyl)-2-azabicyclo[2.2.2]oct-5-ene-3-carboxylate](/img/structure/B8588977.png)
![tert-butyl N-[(2-aminophenyl)methyl]-N-propan-2-ylcarbamate](/img/structure/B8588987.png)
